2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol
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Overview
Description
2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol is an organic compound with a complex structure that includes a chlorinated nitrophenyl group
Mechanism of Action
Target of Action
The primary target of 2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol is the enzyme α-amylase . This enzyme plays a crucial role in the breakdown of starches in the body, converting them into simple sugars that can be used for energy .
Mode of Action
This compound interacts with α-amylase in a way that allows it to serve as a substrate for the enzyme . The enzyme attacks the compound, releasing free 2-chloro-4-nitrophenol (CNP) in the process . This interaction and the resulting changes are part of the compound’s mode of action .
Biochemical Pathways
The compound is involved in the 1,2,4-benzenetriol (BT) pathway . In this pathway, this compound is converted to BT via chloro-1,4-benzoquinone . The BT pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-chloro-4-nitrophenol-utilizers .
Pharmacokinetics
The compound’s interaction with α-amylase suggests that it may be metabolized in the body
Result of Action
The molecular and cellular effects of this compound’s action are related to its role as a substrate for α-amylase . The enzyme’s attack on the compound results in the release of free CNP . This process could potentially be used to measure α-amylase activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation via the BT pathway occurs in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This suggests that the compound’s action may be influenced by the presence of specific microorganisms in the environment
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol are not fully understood. It has been reported that a Gram-negative bacterium, Cupriavidus sp. CNP-8, can degrade a similar compound, 2-chloro-4-nitrophenol (2C4NP), via the 1,2,4-benzenetriol pathway . The enzyme HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to benzenetriol . It is possible that this compound may interact with similar enzymes or proteins.
Cellular Effects
The related compound 2C4NP has been shown to be degraded by certain bacteria, suggesting that it may interact with cellular processes in these organisms .
Molecular Mechanism
The related compound 2C4NP is converted to benzenetriol by the enzyme HnpAB in a Gram-negative bacterium . This suggests that this compound may have similar interactions at the molecular level.
Metabolic Pathways
The related compound 2C4NP is known to be metabolized via the 1,2,4-benzenetriol pathway in certain bacteria .
Preparation Methods
The synthesis of 2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol typically involves the reaction of 2-chloro-4-nitrophenol with a suitable alkylating agent. One common method involves the use of 2-chloro-4-nitrophenol and 2-methylpropan-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like xylene . The reaction conditions often require heating to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2-Chloro-4-aminophenyl)-2-methylpropan-1-ol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) in the presence of a catalyst for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 2-(2-Chloro-4-nitrophenyl)-2-methylpropan-1-ol include other chlorinated nitrophenols such as:
2-Chloro-4-nitrophenol: Used as an intermediate in the synthesis of pesticides and dyes.
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with similar applications.
4-Chloro-2-nitrophenol: Used in the production of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-10(2,6-13)8-4-3-7(12(14)15)5-9(8)11/h3-5,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZKFFZRSWHXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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